N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation. This approach is advantageous due to its simplicity, high yield, and environmentally benign nature .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve the use of solid support catalysts such as Al2O3 and TiCl4. These methods are designed to optimize yield and reduce waste, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by polar organic solvents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Polar organic solvents, α-haloketones.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound is known to act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions result in various biological effects, including the inhibition of cell proliferation and modulation of neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine unit.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic compound.
Olprione: A heart-failure drug.
Uniqueness
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide is unique due to its specific structural features and diverse biological activities. Unlike other similar compounds, it has shown potential in a broader range of applications, including antiviral, antibacterial, and anticancer research .
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-12-4-2-8-19-11-13(18-16(12)19)6-7-17-15(20)10-14-5-3-9-21-14/h2-5,8-9,11H,6-7,10H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVWACALSUQJMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815478 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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